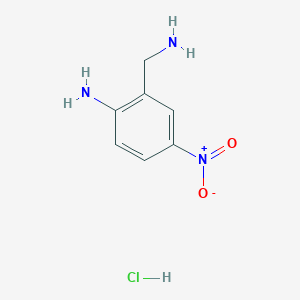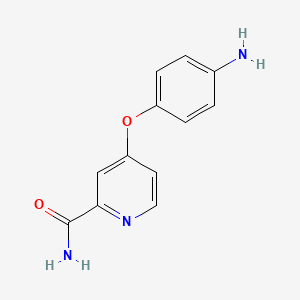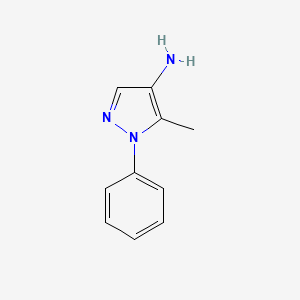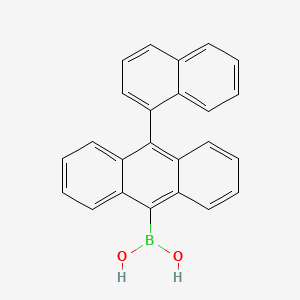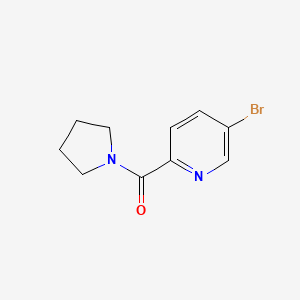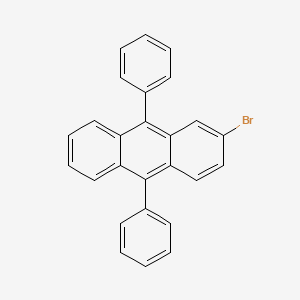
2-Brom-9,10-Diphenylanthracen
Übersicht
Beschreibung
2-Bromo-9,10-diphenylanthracene (2-BDP) is an aromatic, brominated polycyclic hydrocarbon that has been studied in various scientific fields. It is a colorless solid that can be synthesized from the reaction of 9,10-diphenylanthracene (DPA) and bromine in an organic solvent. 2-BDP has been found to have a variety of applications in scientific research, from the study of its biochemical and physiological effects to the development of new laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Photokatalyse in der organischen Synthese
2-Brom-9,10-Diphenylanthracen: wurde in photokatalytischen Prozessen eingesetzt, um Pd-katalysierte Radikal-Kreuzkupplungen zu ermöglichen. Diese Anwendung nutzt die Fähigkeit der Verbindung, unter sichtbarer Lichtbestrahlung an einem Ligand-zu-Metall-Einzelelektronentransfer teilzunehmen, was entscheidend für die Herstellung bioaktiver Moleküle und Pharmazeutika ist .
Szintillatormaterial für die Neutronendetektion
Die Derivate der Verbindung, wie 9,10-Diphenylanthracen, haben sich als vielversprechend für Szintillatormaterialien zur schnellen Neutronendetektion erwiesen. Dies ist besonders wichtig für die Nichtverbreitung von Kernwaffen und die Detektion von illegalen Kernmaterialien, da schnelle Neutronen auf spaltbares Material wie Plutonium und hochangereichertes Uran hindeuten .
Photophysikalische Charakterisierung
This compound: ist auch für die Untersuchung photophysikalischer Eigenschaften von Bedeutung. Forscher haben sein Verhalten und seine Eigenschaften mit verschiedenen spektroskopischen Methoden charakterisiert und so zu einem tieferen Verständnis seiner lichtabsorbierenden und emittierenden Fähigkeiten beigetragen .
Proteomforschung
Im Bereich der Proteomik wird This compound als biochemisches Werkzeug verwendet. Seine Eigenschaften machen es geeignet, um Proteininteraktionen und -dynamik zu untersuchen, was zu Erkenntnissen über Zellfunktionen und zur Entwicklung neuer therapeutischer Ansätze führen kann .
Materialwissenschaften
Die strukturellen und thermischen Eigenschaften von This compound-Derivaten sind in der Materialwissenschaft von Interesse. Forscher untersuchen diese Eigenschaften, um neue Materialien mit spezifischen gewünschten Eigenschaften zu entwickeln, wie z. B. verbesserte thermische Stabilität oder einzigartige optische Merkmale .
Safety and Hazards
Zukünftige Richtungen
Anthracene and its derivatives have been extensively studied over the years because of their interesting photophysical, photochemical, and biological properties . They are currently the subject of research in several areas, which investigate their use in the biological field and their application in OLEDs, OFETs, polymeric materials, solar cells, and many other organic materials . Their synthesis remains challenging, but some important preparative methods have been reported, especially in the last decade .
Wirkmechanismus
Target of Action
2-Bromo-9,10-diphenylanthracene is a multilayered organic semiconductor . It is primarily used in applications such as OLEDs and triplet–triplet annihilation upconversion . The primary targets of this compound are the organic materials in these devices, where it plays a crucial role in the emission of light.
Mode of Action
The compound interacts with its targets by absorbing and emitting light. When an electric current is applied, the compound absorbs energy and moves to an excited state. It then returns to its ground state by emitting light, a process known as fluorescence . The color of the emitted light is determined by the energy difference between the excited and ground states.
Pharmacokinetics
Its physical and chemical properties, such as its solid state and stability at room temperature, are crucial for its function in devices .
Result of Action
The result of the action of 2-Bromo-9,10-diphenylanthracene is the emission of light in electronic devices. This light emission is the basis for the functioning of OLEDs and other devices that use this compound. The specific color and intensity of the emitted light depend on the design of the device and the electrical current applied .
Action Environment
The action of 2-Bromo-9,10-diphenylanthracene is influenced by environmental factors such as temperature and humidity. For optimal performance and stability, the compound should be stored in a dry environment at room temperature . In addition, the compound’s performance in devices can be affected by the presence of impurities, which can quench the fluorescence and reduce the efficiency of light emission .
Eigenschaften
IUPAC Name |
2-bromo-9,10-diphenylanthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17Br/c27-20-15-16-23-24(17-20)26(19-11-5-2-6-12-19)22-14-8-7-13-21(22)25(23)18-9-3-1-4-10-18/h1-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZNXPZBQVNNJCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=CC3=C(C4=CC=CC=C42)C5=CC=CC=C5)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30623822 | |
| Record name | 2-Bromo-9,10-diphenylanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30623822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
201731-79-5 | |
| Record name | 2-Bromo-9,10-diphenylanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30623822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

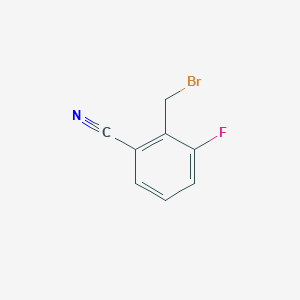
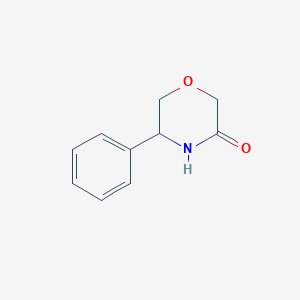
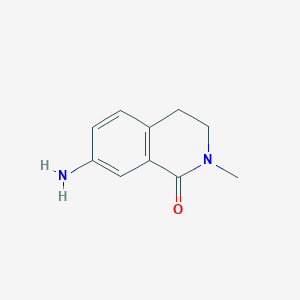

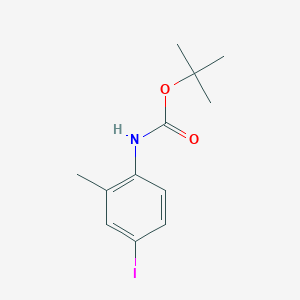
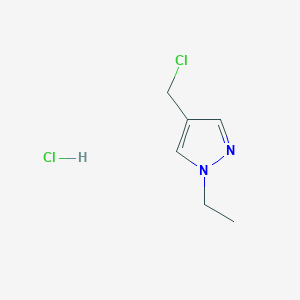

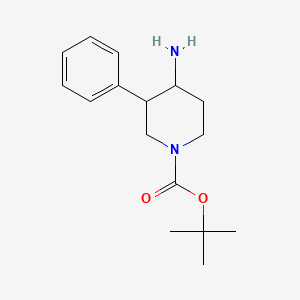
![[4-[Bis(4-methylphenyl)amino]phenyl]boronic acid](/img/structure/B1290014.png)
